Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride
Description
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is a synthetic organic compound It features a cyclopentane ring substituted with an amine group and a pyrazole moiety
Properties
Molecular Formula |
C9H17Cl2N3O |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 |
InChI Key |
PWUODWXXXCVKML-BPRGXCPLSA-N |
Isomeric SMILES |
CN1C=C(C=N1)O[C@H]2CCC[C@H]2N.Cl.Cl |
Canonical SMILES |
CN1C=C(C=N1)OC2CCCC2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring is constructed through cyclization reactions.
Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution or reductive amination.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through etherification or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrazole moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amine to an alkyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the cyclopentane or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: In the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety might play a key role in binding to these targets, while the cyclopentane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine
- Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine monohydrochloride
Uniqueness
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups, which may influence its solubility, stability, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
